Product packaging for Lithium antimonide(Cat. No.:CAS No. 12057-30-6)

Lithium antimonide

Cat. No.: B080852
CAS No.: 12057-30-6
M. Wt: 142.7 g/mol
InChI Key: QCIJURNQAPERJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Intermetallic Compounds Research

Lithium antimonide, with the chemical formula Li₃Sb, is classified as an intermetallic compound. ontosight.ai These materials are formed from the combination of two or more metallic elements, resulting in a distinct crystal structure and properties that are often different from their constituent metals. ontosight.ai In the case of this compound, lithium and antimony combine in a stoichiometric ratio to create a unique material. ontosight.ai

Research into intermetallic compounds like Li₃Sb is driven by their diverse and often tunable properties. This compound itself exhibits notable semiconductor and thermoelectric characteristics, making it a subject of investigation for potential use in electronic devices and for applications that involve converting heat into electricity. ontosight.ai The synthesis of intermetallic antimonides typically requires specific conditions, such as high-temperature alloying, direct reaction of the constituent metals at elevated temperatures, or electrolysis of molten salt mixtures. ontosight.airesearchgate.net Due to its sensitivity to air and moisture, this compound must be handled under inert conditions to prevent degradation. ontosight.ai

Computational and experimental studies have explored the various phases of the lithium-antimony system. Besides the well-known Li₃Sb and Li₂Sb phases, researchers have predicted several other metastable intermetallic structures, highlighting the rich complexity of this binary system. acs.org This ongoing research into the fundamental properties and synthesis of this compound places it firmly within the broader scientific pursuit of novel intermetallic materials with advanced functionalities.

PropertyDescriptionSource(s)
Compound Type Intermetallic ontosight.ai
Chemical Formula Li₃Sb ontosight.ai
Key Properties Semiconductor, Thermoelectric ontosight.ai
Common Synthesis High-temperature reaction of Li and Sb ontosight.airesearchgate.net
Handling Requires inert atmosphere; sensitive to air and moisture ontosight.ai

Significance in Emerging Energy Storage Technologies

The most prominent area of research for this compound is in the field of energy storage, where it is being explored as a high-performance anode material for rechargeable batteries. Its significance stems from its ability to alloy with lithium, offering a much higher theoretical storage capacity than traditional graphite (B72142) anodes used in most commercial lithium-ion batteries. rsc.orgmdpi.com

Key attributes of this compound in battery applications include:

High Theoretical Capacity: By forming the alloy Li₃Sb, antimony-based anodes offer a high theoretical gravimetric capacity of 660 mAh g⁻¹. rsc.orgmdpi.com

High Volumetric Capacity: The material boasts a very high volumetric capacity of 1890 Ah L⁻¹, which is approximately 2.5 times greater than that of graphite. mdpi.com

Reduced Volume Expansion: Compared to other high-capacity anode materials like silicon and tin, antimony experiences a relatively lower volume expansion (around 135%) during the lithiation process, which can lead to better mechanical stability and longer cycle life. mdpi.com

These properties have led to extensive research into antimony-based materials for next-generation lithium-ion and sodium-ion batteries. rsc.org

A particularly notable application is in liquid metal batteries designed for grid-level energy storage. A specific configuration using a liquid lithium negative electrode, a molten salt electrolyte, and a liquid antimony-lead alloy positive electrode has demonstrated significant promise. scispace.comresearchgate.netnih.gov These batteries operate at high temperatures (e.g., 450°C) and self-segregate into three distinct liquid layers due to density differences and immiscibility. scispace.comnih.gov This all-liquid design allows for high current densities, long cycle life, and potentially simpler manufacturing compared to conventional batteries. scispace.comresearchgate.net

Performance of a Li||Sb-Pb Liquid Metal Battery

Metric Value Source(s)
Operating Temperature 450°C scispace.com
Coulombic Efficiency 98% scispace.comnih.gov
Round-trip Energy Efficiency 73% scispace.comnih.gov

| Projected Capacity Retention | >85% after 10 years of daily cycling | scispace.comnih.gov |

More recently, in May 2025, a groundbreaking study from the Technical University of Munich revealed a new application for this compound in solid-state batteries . batteryindustry.nettum.deelectrive.com Researchers developed a novel material by partially replacing lithium in the Li₃Sb compound with scandium. batteryindustry.netscitechdaily.com This "vacancy engineering" creates gaps in the crystal lattice that allow lithium ions to move more than 30% faster than in any previously known material, setting a new world record for ionic conductivity in a solid-state conductor. tum.descitechdaily.com This discovery could significantly accelerate the development of safer, more energy-dense solid-state batteries. scitechdaily.comtum.de

Historical Development of this compound Research Trajectories

The study of alloy anodes for batteries, while having early roots, has seen a dramatic increase in interest with the rise of the portable electronics industry and the demand for better lithium-ion batteries. While materials like lithium-graphite were studied as early as the 1960s, a 1999 review on alloy anodes cited only a handful of publications, indicating the field was still in its infancy. mountainscholar.org In recent years, however, intermetallics like this compound have received "renewed attention," with research on antimony anodes alone now numbering over 100 publications. acs.orgmountainscholar.org

The research trajectory for this compound can be seen as an evolution from fundamental synthesis to highly specialized applications:

Early Synthesis and Characterization: Initial research focused on fundamental synthesis methods, such as the direct high-temperature reaction of elemental lithium and antimony or the electrolysis of molten salts like lithium chloride and potassium chloride. ontosight.airesearchgate.net These foundational studies established the basic properties of the compound.

Rise of Alloy Anodes: With the push for higher-capacity batteries, research intensified on using antimony and its intermetallics as anode materials. Studies from this period focused on understanding the electrochemical reaction mechanisms, improving cycling stability, and mitigating the effects of volume expansion during charging and discharging. researchgate.netmdpi.com

Grid-Scale Liquid Metal Batteries (c. 2014): A significant milestone was the development of the lithium-antimony-lead liquid metal battery around 2014. nih.gov This research demonstrated a viable and high-performance application for this compound in large-scale stationary energy storage, a critical component for integrating renewable energy sources into the power grid. researchgate.netakacje10.waw.pl

Advanced Solid-State Conductors (2025): The most recent and arguably most transformative development occurred in May 2025 with the creation of a scandium-doped this compound material. batteryindustry.nettum.de This breakthrough established a new class of superionic conductors and positioned this compound as a key component in the future of solid-state battery technology. tum.deelectrive.com The discovery has been patented due to its significant potential for practical applications. batteryindustry.nettum.de

This timeline illustrates a clear progression from basic materials science to cutting-edge energy technology, underscoring the enduring and evolving importance of this compound in advanced research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li3Sb+3 B080852 Lithium antimonide CAS No. 12057-30-6

Properties

InChI

InChI=1S/3Li.Sb/q3*+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJURNQAPERJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Sb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li3Sb+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12057-30-6
Record name Antimony, compd. with lithium (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony, compound with lithium (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Fabrication of Lithium Antimonide and Its Derivatives

High-Temperature Solid-State Reaction Techniques

The conventional and most straightforward method for synthesizing bulk crystalline lithium antimonide (Li₃Sb) is through a high-temperature solid-state reaction. ontosight.ai This technique involves the direct reaction of stoichiometric amounts of lithium metal and antimony metal in an inert atmosphere or vacuum to prevent oxidation and contamination. ontosight.ai The reactants are typically sealed in a crucible made of a non-reactive material, such as tantalum or tungsten, and heated to elevated temperatures, often above the melting point of lithium and sometimes exceeding 650 °C. mdpi.com

The reaction proceeds as follows: 3Li + Sb → Li₃Sb

This method is also employed for producing more complex derivatives. For instance, a gallium antimonide (GaSb) compound can be synthesized via a simple thermal solid-state reaction. acs.org Similarly, researchers have used high-temperature solid-state reactions to create antimony-doped cathode materials like lithium iron phosphate (B84403) (LiFePO₄/C), where antimony ions are incorporated into the crystal lattice to enhance electronic conductivity. mdpi.com While effective for producing bulk, crystalline phases, this method offers limited control over the material's morphology and particle size. science.gov

Advanced Nanostructuring Approaches for this compound

To overcome the limitations of bulk materials, significant research has focused on creating nanostructured forms of this compound and its related compounds. These advanced architectures offer improved properties due to their high surface-area-to-volume ratios and unique dimensional constraints.

Synthesis of One-Dimensional Nanostructures (e.g., Nanorods, Nanowires)

One-dimensional (1D) nanostructures like nanorods and nanowires provide direct pathways for charge transport and can better accommodate strain. Several methods are used to fabricate these structures for antimony-based materials.

Electrodeposition : This is a template-free method for producing high-aspect-ratio antimony nanowires at room temperature. rsc.org High-quality nanowires with diameters as small as 30 nm and lengths of several micrometers can be grown densely on substrates like copper. rsc.org The technique has also been used to create nanowire arrays of intermetallic compounds such as CoSb and Ni₂Sb₅. whut.edu.cn

Chemical Vapor Deposition (CVD) : CVD is a versatile technique for growing novel 1D structures. For example, Zn₄Sb₃ nanotubes, nanowires, and nanorods have been grown directly on copper foil using this method. whut.edu.cn

Microwave-Assisted Synthesis : This rapid and green method has been employed to synthesize single-crystalline Sb₂Se₃ nanowires. whut.edu.cn In a typical process, antimony chloride (SbCl₃) and sodium selenite (B80905) (Na₂SeO₃) are reacted in a solvent system under microwave irradiation for a short duration (e.g., 0.5 hours). whut.edu.cn

Hydrothermal Strategy : A facile, one-pot hydrothermal method can be used to prepare Sb₂S₃ nanorods wrapped in graphene sheets. rsc.org

Synthesis Method1D Nanostructure ExampleKey Features
Electrodeposition Antimony (Sb) NanowiresTemplate-free; room temperature synthesis; diameters down to 30 nm. rsc.org
Chemical Vapor Deposition (CVD) Zinc Antimonide (Zn₄Sb₃) Nanorods/NanowiresDirect growth on substrates. whut.edu.cn
Microwave-Assisted Synthesis Antimony Selenide (Sb₂Se₃) NanowiresFast (0.5 h), green synthesis; produces single-crystalline nanowires. whut.edu.cn
Hydrothermal Method Antimony Sulfide (B99878) (Sb₂S₃) NanorodsOne-pot synthesis; often combined with carbonaceous materials like graphene. rsc.org

Fabrication of Two-Dimensional Layered Architectures (e.g., Nanosheets, Antimonene)

Two-dimensional (2D) structures like nanosheets offer large surface areas and short diffusion paths.

Liquid-Phase Exfoliation : This top-down approach is used to fabricate free-standing, few-layer nanosheets from a bulk layered material. For instance, a novel 2D SnSb alloy was created by first forming a bulk SnSb alloy through thermal treatment at 700 °C and then exfoliating it into ultrathin (1–4 nm) nanosheets using sonication in an organic solvent. rsc.org

Microwave Hydrothermal Method : This technique has been successfully used to synthesize antimony tungstate (B81510) (Sb₂WO₆) nanosheets. mdpi.comnih.gov The process involves dissolving precursors like Na₂WO₄·2H₂O and SbCl₃ in water and heating the solution in a microwave hydrothermal synthesizer. mdpi.com This method is known for reducing reaction times and saving energy. mdpi.com

These 2D structures are designed to provide high electrical conductivity and improve ion storage capabilities. mdpi.com

Development of Nanoporous and Hollow Structures

Nanoporous and hollow structures are particularly effective at mitigating the large volume changes that antimony-based materials undergo during lithiation and delithiation.

Spontaneous Hollowing : An unexpected property was discovered in antimony nanocrystals smaller than 30 nm with a native oxide coating. These nanocrystals spontaneously form hollow structures during the removal of lithium (delithiation). gatech.edumachinedesign.com This reversible hollowing allows the structure to accommodate volume changes without pulverizing. gatech.edumachinedesign.com

De-alloying : This method involves selectively removing a more reactive element from an alloy to leave behind a nanoporous structure of the more noble element. Nanoporous antimony (NP-Sb) can be fabricated by creating an Al-Sb or Zn-Sb alloy and then chemically etching away the aluminum or evaporating the zinc. acs.orgnimte.ac.cn The porosity of the resulting material can be tuned by adjusting the initial alloy composition and the processing conditions. acs.org

Templating : Hollow structures can be synthesized using a templating method, although this is often a more complex and less efficient approach. mdpi.com An example includes the synthesis of hollow Cu₂Sb@C core-shell nanocomposites. whut.edu.cn

Fabrication TechniqueStructure TypeExample MaterialMechanism/Process
Spontaneous Formation Hollow NanocrystalsAntimony (Sb)Reversible void formation during delithiation in oxide-coated nanocrystals (<30 nm). gatech.edumachinedesign.com
Chemical De-alloying NanoporousNanoporous Antimony (NP-Sb)Selective etching of Al from an Al-Sb alloy ribbon in a NaOH solution. nimte.ac.cn
Vacuum Distillation NanoporousNanoporous Antimony (NP-Sb)Evaporation of low-boiling-point zinc from a Zn-Sb alloy. acs.org

Solution-Phase and Electrodeposition Routes

Solution-based methods offer excellent control over the stoichiometry, size, and morphology of the resulting materials at lower temperatures compared to solid-state reactions.

Hydrothermal Methods

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method is widely used to create complex this compound derivatives and nanostructured composites.

Synthesis of Complex Oxides : Spinel-type lithium antimony manganese oxide has been synthesized by aging precipitates obtained from a mixed aqueous solution of manganese (II) and antimony (V) chlorides with a LiOH and H₂O₂ solution, followed by hydrothermal treatment at 120 °C. capes.gov.brresearchgate.net Similarly, Sb³⁺-doped lithium silicate (B1173343) nanomaterials have been prepared via a one-step hydrothermal process. scispace.com

Synthesis of Nanocomposites : Antimony nanoparticles can be uniformly embedded within a three-dimensional polymer network structure (3DPNS-Sb/C) through a hydrothermal reaction followed by an annealing treatment. nih.gov This approach helps to buffer the volume expansion of the antimony particles. Another example is the combination of electrospinning and hydrothermal methods to create Sb-doped SnO₂ nanoparticles sandwiched between carbon nanofibers and a carbon skin. acs.org

Electrochemical Deposition Techniques

Electrochemical deposition represents a versatile set of methods for synthesizing thin films and coatings of metallic and intermetallic compounds directly onto a conductive substrate. This technique involves driving the reduction of ionic species from an electrolyte solution onto an electrode surface to form the desired material. For this compound, this approach offers a pathway to create electrode materials with intimate contact to the current collector, which is crucial for applications such as batteries.

One of the primary methods for the electrochemical synthesis of this compound is through the electrolysis of a molten salt mixture. Research has indicated the feasibility of producing Li₃Sb via the electrolysis of a eutectic mixture of lithium chloride (LiCl) and potassium chloride (KCl). In this high-temperature process, lithium ions are reduced and subsequently alloy with an antimony electrode to form the intermetallic compound.

Room-temperature electrodeposition from non-aqueous or aqueous solutions is another approach. While direct deposition of Li₃Sb from a single solution is challenging due to the disparate reduction potentials of lithium and antimony, co-deposition can be achieved by carefully controlling the electrolyte composition and electrochemical parameters. For analogous systems like copper antimonide (Cu₂Sb), the use of complexing agents such as citric acid in an aqueous solution has been shown to shift the reduction potentials of the metal ions closer together, enabling the direct deposition of the intermetallic compound at a single potential. nrel.gov This strategy could be adapted for Li-Sb systems, likely requiring non-aqueous electrolytes due to lithium's high reactivity with water.

Electrophoretic deposition (EPD) is another relevant technique, particularly for fabricating composite electrodes. capes.gov.br In EPD, charged particles of a material (e.g., pre-synthesized Li₃Sb powder) suspended in a colloidal solution are migrated and deposited onto a conductive substrate under an applied electric field. This allows for the formation of homogeneous films with high packing density. capes.gov.br

The table below summarizes key aspects and typical parameters of electrochemical deposition techniques applicable to the synthesis of antimonide compounds.

TechniqueTypical Electrolyte/SuspensionKey ParametersSubstrateOutcome for Antimonides
Molten Salt ElectrolysisEutectic LiCl-KCl mixtureHigh Temperature, Controlled Potential/CurrentAntimony ElectrodeFormation of Li₃Sb alloy on the electrode surface.
Co-depositionNon-aqueous solvent with Li⁺ and Sb³⁺ salts and complexing agentsDeposition Potential, Current Density, pH (for aqueous)Cu, Ni, or other conductive foilsDirect formation of a thin film of the intermetallic compound. nrel.gov
Electrophoretic Deposition (EPD)Colloidal suspension of Li₃Sb powder in a non-conductive liquid (e.g., ethanol) with a charging agentApplied Voltage, Deposition Time, Particle ConcentrationConductive foils (e.g., Copper)Homogeneous coating of pre-synthesized Li₃Sb particles. capes.gov.br

Mechanical Alloying and Dealloying Synthesis Strategies

Mechanical methods provide solvent-free, solid-state routes to synthesize intermetallic compounds and to engineer novel microstructures for enhanced performance.

Mechanical Alloying

Mechanical alloying, specifically through high-energy ball milling, is a powerful mechanochemical synthesis technique for producing Li₃Sb. uni-augsburg.deusp.brnih.gov This top-down approach involves subjecting mixtures of elemental lithium and antimony powders to repeated high-energy collisions inside a milling vial containing hardened steel or tungsten carbide balls. The process induces intense plastic deformation, cold welding, and fracture of the powder particles, leading to atomic-level mixing and ultimately the formation of the Li₃Sb alloy.

A significant finding from this method is the ability to produce a pressure-stabilized cubic polymorph of Li₃Sb (c-Li₃Sb). uni-augsburg.deusp.br The hexagonal phase (h-Li₃Sb) is typically stable under ambient conditions, but the high localized pressures and stresses induced during ball milling facilitate a phase transformation to the cubic structure. uni-augsburg.deusp.br This method is valued for its relative simplicity, scalability, and ability to produce nanostructured materials with unique properties.

The table below outlines typical parameters for the synthesis of Li₃Sb via high-energy ball milling.

ParameterDescription / Typical ValueReference
Milling EquipmentPlanetary Ball Mill (e.g., Retsch PM100) uni-augsburg.de
Milling MediaTungsten carbide or hardened steel vials and balls uni-augsburg.denih.gov
Ball-to-Powder Ratio20:1 by weight nih.gov
Milling AtmosphereInert (e.g., Argon) to prevent oxidation of lithium uni-augsburg.de
Milling Speed350 - 600 rpm uni-augsburg.deresearchgate.net
Milling Time5 - 20 hours, often with intermediate breaks to prevent overheating uni-augsburg.deresearchgate.net
Resulting ProductNanocrystalline cubic Li₃Sb (c-Li₃Sb) powder uni-augsburg.deusp.br

Dealloying Synthesis Strategies

Dealloying is a corrosion-based technique used to create nanoporous metals and alloys. The strategy involves preparing a precursor alloy containing at least two elements with different electrochemical reactivities. The more reactive element is then selectively leached out using a chemical or electrochemical process, leaving behind a porous, sponge-like structure of the more noble element(s). aip.org

In the context of this compound, dealloying is not typically used to synthesize bulk Li₃Sb directly. Instead, it is employed to fabricate nanoporous antimony or antimony-based alloy anodes for lithium-ion batteries. nrel.govresearchgate.net For example, a ternary alloy like Mg-Cu-Sn can be dealloyed in an etchant that selectively removes magnesium, resulting in a nanoporous Cu-Sn intermetallic structure. nrel.gov Similarly, nanoporous SnSb has been fabricated by dealloying a precursor ribbon. researchgate.net When these porous structures are used as anodes, Li₃Sb is formed in situ during the first lithiation (discharge) cycle of the battery. The engineered porosity provides void space to accommodate the large volume expansion that occurs when antimony alloys with lithium, thereby improving the electrode's structural integrity and cycle life. researchgate.net The dealloying process during the subsequent charge cycle refers to the electrochemical removal of lithium from the Li₃Sb phase. acs.org

Controlled Crystal Growth Techniques for this compound

The fabrication of high-purity single crystals and high-quality thin films is essential for fundamental studies of material properties and for the development of advanced electronic and optoelectronic devices.

Single Crystal Growth

Growing single crystals of reactive, volatile compounds like Li₃Sb requires carefully controlled conditions, typically involving high temperatures and inert atmospheres.

One successful method involves the direct reaction of the constituent elements in a sealed crucible. uni-augsburg.de For instance, single crystals of scandium-doped this compound (Li₂.₇Sc₀.₁Sb) have been synthesized by sealing stoichiometric amounts of lithium, scandium, and antimony in a tantalum crucible. The crucible is heated in an evacuated quartz tube to a high temperature (e.g., 1143 K) for an extended period (e.g., 48 hours) to ensure complete reaction and homogenization, followed by quenching. uni-augsburg.de

Flux growth is another powerful technique for obtaining high-quality single crystals, often at temperatures below the melting point of the target compound. This method uses a solvent, or flux, to dissolve the constituent elements. For highly reactive systems like Li₃Sb, excess lithium metal itself can serve as a reactive flux. arxiv.org The components are heated in the flux until a homogeneous solution is formed, and then the system is slowly cooled, allowing crystals of the desired compound to nucleate and grow.

Other high-temperature techniques like the optical floating-zone (FZ) method, which is a crucible-free technique, are also employed for growing single crystals of intermetallic compounds and could be applicable to Li₃Sb. mpg.deopt-oxide.com

The table below summarizes conditions for growing single crystals of Li₃Sb and related reactive lithium compounds.

TechniqueCrucible/ContainerAtmosphereKey ParametersReference
Direct ReactionSealed Tantalum (Ta)Vacuum / ArgonHeating to >1100 K, long annealing, quenching uni-augsburg.de
Flux GrowthTantalum (Ta)Inert (Argon)Use of excess Li as a reactive flux, slow cooling arxiv.org
Floating Zone (FZ)Crucible-freeInert (Argon)Formation of a stable molten zone between seed/feed rods mpg.deopt-oxide.com

Thin Film Fabrication

The deposition of Li₃Sb thin films can be accomplished using various vacuum and solution-based techniques, although specific protocols are less established than for more common semiconductors. The choice of method depends on the desired film quality, thickness, and substrate.

Physical Vapor Deposition (PVD) techniques are well-suited for high-purity films.

Magnetron Sputtering: This involves bombarding a target made of antimony or a pre-made Li-Sb alloy with energetic ions (e.g., Ar⁺) in a vacuum. The ejected atoms travel and deposit onto a substrate. Reactive sputtering can be used where lithium is introduced during the process. This method is widely used for related materials like antimony-doped tin oxide (ATO). aip.org

Pulsed Laser Deposition (PLD): A high-power laser ablates a target material, creating a plasma plume that deposits onto a heated substrate. PLD offers excellent stoichiometric transfer from the target to the film and has been used to fabricate crystalline Sb₂O₃ thin films. capes.gov.br

Thermal Evaporation: This involves heating the source materials (lithium and antimony) in separate crucibles in a high vacuum chamber. The evaporated atoms co-deposit on a substrate, with the film composition controlled by the evaporation rates of each source.

Chemical Vapor Deposition (CVD) is another route, where volatile precursor gases containing lithium and antimony are introduced into a reaction chamber and decompose on a heated substrate to form the Li₃Sb film. mdpi.com

Solution-based methods like spray pyrolysis offer a lower-cost alternative. This technique involves spraying a solution containing precursors onto a heated substrate, where the precursors react to form the desired film. The method has been successfully used to deposit Li-Sb co-doped SnO₂ films. researchgate.net

Crystallographic and Electronic Structure Elucidation of Lithium Antimonide

Investigating Polymorphism and Phase Transitions in Lithium Antimonide Systems

This compound (Li₃Sb) is known to exhibit polymorphism, meaning it can exist in different crystal structures. uni-augsburg.de The two primary polymorphs reported are a hexagonal lattice, referred to as the α-modification, and a cubic lattice, known as the β-modification. uni-augsburg.de Theoretical calculations based on density functional theory (DFT) have shown that the cubic β-Li₃Sb is a pressure-stabilized phase that possesses a higher packing density and slightly lower ground state energies compared to its hexagonal counterpart. uni-augsburg.de

The formation of these phases often begins from elemental antimony (Sb), which has a rhombohedral structure. mdpi.com The interconversion between the hexagonal and cubic phases of Li₃Sb is influenced by temperature and pressure. uni-augsburg.ded-nb.info The hexagonal α-Li₃Sb is stable under ambient conditions, but a phase transition to the cubic form can be induced by applying pressure. d-nb.info The cubic β-Li₃Sb is also recognized as a high-temperature polymorph, typically observed at temperatures exceeding 650 °C. mdpi.comresearchgate.net For the broader lithium pnictide group (Li₃Pn, where Pn = N, P, As, Sb, Bi), the transition from hexagonal to the cubic [Li₃Bi]-type structure is pressure-induced for lighter pnictogens, whereas Li₃Sb transforms at higher temperatures. d-nb.info

The interconversion of metallic antimony and the semiconducting Li₃Sb phase is a reversible process, which is foundational to its application in certain electrochemical systems. lbl.govescholarship.org During electrochemical lithiation, such as in battery applications, antimony interacts with lithium ions to form intermediate phases like hexagonal Li₂Sb before further transforming into cubic Li₃Sb. mdpi.com

Table 1: Crystallographic Data of this compound Polymorphs and Related Phases This table is interactive. Click on headers to sort.

Compound / Phase Crystal System Space Group Notes
α-Li₃Sb Hexagonal - Stable at ambient conditions. uni-augsburg.ded-nb.info
β-Li₃Sb Cubic Fm-3m Pressure- and high-temperature stabilized phase. uni-augsburg.dematerialsproject.org
Antimony (Sb) Rhombohedral R-3m Precursor material for Li-Sb alloys. mdpi.comosti.gov
Li₂Sb Hexagonal - An intermediate phase in the lithiation of Sb. mdpi.com

Electronic Band Structure Analysis and Semiconductor Characteristics

Ab initio Density Functional Theory (DFT) is a primary computational method for investigating the electronic properties of this compound. iphy.ac.cnioffe.ru First-principles calculations have successfully determined the electronic band structure, confirming that Li₃Sb is a semiconductor. iphy.ac.cnresearchgate.net These studies, combining DFT with the Boltzmann transport equation, have calculated an energy band gap of 0.68 eV for Li₃Sb. iphy.ac.cn To enhance the accuracy of band gap predictions, which are often underestimated by standard DFT approaches, more advanced functionals like the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional and G₀W₀ calculations have also been employed. researchgate.net

DFT calculations are also used to model supercells of the Li₃Sb crystal structure to study the impact of dopants and vacancies on the electronic states. ioffe.ru The electronic structure of Li₃Sb is characterized by its semiconducting nature, which allows it to become transparent upon lithiation from its metallic antimony state. lbl.gov

To achieve a detailed understanding of the electronic transitions, high-level ab initio calculations incorporating spin-orbit configuration interaction have been performed. researchgate.net These studies have focused on the low-lying electronic states of the diatomic this compound cation (LiSb⁺). acs.orgglobalauthorid.com The research demonstrates that spin-orbit coupling significantly influences the electronic states and the interactions among them. researchgate.net Such computational investigations are crucial for determining key transitional properties, including transition dipole moments, Franck-Condon factors, and radiative lifetimes for specific electronic transition bands. researchgate.net

The analysis of the valence band through the calculation of the density of states (DOS) provides insight into the electronic makeup and bonding characteristics of Li₃Sb. iphy.ac.cnresearchgate.net The total DOS calculated for Li₃Sb reveals a small platform near the Fermi level, which is indicative of a large electronic effective mass. iphy.ac.cn This feature can contribute to achieving a large Seebeck coefficient, a key parameter in thermoelectric materials. iphy.ac.cn

DOS analysis further elucidates the nature of the chemical bonds by showing the overlap between the atomic orbitals of the constituent elements. rsc.org In Li₃Sb, the hybridization of lithium and antimony orbitals defines the electronic states in the valence region. rsc.org The band structure is dominated by Sb p-states in the valence region, with alkali s-states contributing at lower energies. researchgate.net Experimental techniques have been used to validate the predicted band structures, showing good agreement between calculated and observed bands, particularly the heavier, less intense bands at binding energies between 1.2 and 1.5 eV. cornell.edu

Spin-Orbit Configuration Interaction Studies of Electronic Transitions

Defect Chemistry and Vacancy Engineering in this compound Lattices

The study of defect chemistry involves the investigation of crystalline imperfections, which can be strategically manipulated through "vacancy engineering" to tailor the material's properties. bioengineer.orgresearchgate.net In the Li₃Sb lattice, intrinsic point defects can naturally occur. researchgate.netcollegedunia.com These include:

Vacancies : Missing atoms from a lattice site (e.g., Li vacancy or Sb vacancy). researchgate.net

Anti-site defects : Atoms of one type occupying the lattice site of another (e.g., a Li atom on an Sb site). researchgate.net

Interstitial defects : Atoms located in the spaces between regular lattice sites. researchgate.netcollegedunia.com

Recent research has focused on deliberately engineering vacancies in the Li₃Sb crystal lattice to enhance its functional properties. bioengineer.orgess-news.com A significant breakthrough involves the aliovalent substitution of lithium ions with scandium ions (Sc³⁺) in the cubic β-Li₃Sb structure. researchgate.netresearchgate.net In the resulting compound, Li₃₋₃ₓScₓSb, the substitution of one Sc³⁺ ion for three Li⁺ ions creates two Li⁺ vacancies to maintain charge neutrality. researchgate.net

These engineered vacancies are not mere imperfections but function as deliberate structural features that create efficient pathways for lithium-ion diffusion. bioengineer.orgresearchgate.net By providing vacant sites for ions to hop into, this mechanism dramatically lowers the energy barriers for ionic transport. bioengineer.org This vacancy engineering approach has been shown to transform Li₃Sb into a superionic conductor, significantly boosting its ionic mobility and making it a promising material for advanced energy storage applications. bioengineer.orgess-news.comresearchgate.nettum.de

Deliberate Introduction of Vacancies for Enhanced Ionic Transport

The introduction of vacancies, or specific gaps within the crystal lattice, is a strategic approach to enhance the mobility of ions in solid-state materials. In the context of this compound (Li₃Sb), creating these deliberate defects is a key method for improving lithium-ion (Li⁺) transport. bioengineer.orgess-news.comelectrive.com While theoretical calculations predict that intermetallic compounds like the D0₃-type Li₃Sb can host structural vacancies, the intrinsic concentration of these vacancies is generally low under normal conditions. nih.govacs.org

The efficiency of ion movement in a solid conductor is fundamentally linked to the presence of pathways for ions to travel through. Vacancies serve as these pathways, and a higher concentration of vacancies can lead to significantly improved ionic conductivity. bioengineer.org The principle involves engineering defects within the material's structure to create an environment where ions can move more freely. mdpi.com This vacancy engineering approach is considered an elegant solution to overcome the inherent barriers to conductivity found in many conventional materials. bioengineer.org For instance, in other lithium-based solid-state electrolytes like Li₉N₂Cl₃, a disordered lattice structure rich in vacancies has been shown to facilitate efficient lithium-ion transport. uwo.ca The deliberate creation of vacancies, therefore, represents a fundamental strategy in designing advanced ionic conductors.

Influence of Dopants (e.g., Scandium) on Lattice Structure and Ion Mobility

Doping, the intentional introduction of impurities into a material, is a powerful tool for modifying the properties of this compound. Scandium (Sc) has been identified as a particularly effective dopant for enhancing its ionic conductivity. ess-news.comelectrive.comazom.com Research has demonstrated that by partially substituting lithium with scandium, it is possible to engineer a new material with superior ion transport capabilities. bioengineer.orgazom.com

The mechanism behind this enhancement lies in the creation of vacancies and beneficial structural disorder. bioengineer.org When trivalent scandium ions (Sc³⁺) replace monovalent lithium ions (Li⁺) in the Li₃Sb lattice, charge compensation necessitates the formation of lithium vacancies. uni-augsburg.deresearchgate.net Specifically, the substitution of one Sc³⁺ ion for a Li⁺ ion leads to the creation of two Li⁺ vacancies, dramatically increasing the concentration of pathways for ion movement. This process is referred to as aliovalent substitution. uni-augsburg.de

Recent studies led by researchers at the Technical University of Munich have shown that this scandium-doping strategy can produce a material that conducts lithium ions over 30% faster than any previously known material. ess-news.comelectrive.comazom.com The resulting compound, with the formula Li₃₋₃ₓScₓSb, maintains the cubic β-Li₃Sb crystal structure up to a scandium concentration of at least x = 0.15. uni-augsburg.deresearchgate.netresearchgate.net This is significant because the cubic polymorph of Li₃Sb is known to be a better ionic conductor than its hexagonal counterpart. The scandium substitution effectively stabilizes this highly conductive cubic phase. uni-augsburg.de

Within the crystal structure, the Sc³⁺ ions have been found to occupy the tetrahedral voids of the face-centered cubic antimony anion arrangement. uni-augsburg.deresearchgate.netresearchgate.net This specific placement, combined with the generation of vacancies, creates highly efficient diffusion pathways for Li⁺ ions. uni-augsburg.deresearchgate.net The result is a material with not only exceptionally high ionic conductivity but also a very low activation energy for ion transport. uni-augsburg.deresearchgate.net

Research Findings on Scandium-Doped this compound

The table below summarizes the crystallographic and performance data for scandium-doped this compound as reported in recent research.

Compound FormulaDopant (x value)Crystal StructureKey FindingIonic Conductivity (at 298 K)Activation EnergySource
Li₃Sb0β-Li₃Sb (cubic)Pristine compound, base for doping.-- uni-augsburg.de
Li₂.₈₅Sc₀.₀₅Sb0.05β-Li₃Sb (cubic)Scandium substitution stabilizes the cubic phase.-- uni-augsburg.de
Li₂.₇₇Sc₀.₀₇₂Sb0.10β-Li₃Sb (cubic)Increased scandium content maintains the cubic structure.-- uni-augsburg.deresearchgate.net
Li₂.₅₅Sc₀.₁₅Sb0.15β-Li₃Sb (cubic)Achieves exceptionally high ionic conductivity. uni-augsburg.deresearchgate.net42(6) mS cm⁻¹17.6(8) kJ mol⁻¹ uni-augsburg.deresearchgate.net

Compound Identification

Electrochemical Reaction Mechanisms and Interfacial Phenomena of Lithium Antimonide

Elucidation of Lithium Alloying and De-alloying Processes

The electrochemical energy storage in antimony (Sb) anodes is facilitated by a reversible alloying and de-alloying process with lithium. This mechanism allows for a high theoretical capacity of 660 mAh g⁻¹ through the formation of Li₃Sb. wikidata.orgfishersci.ca

The reaction between lithium and antimony is not a single-step process but involves a series of phase transformations. During the lithiation (discharge) process, rhombohedral antimony undergoes a multistage transformation. nih.gov It first alloys with lithium to form an intermediate crystalline phase, hexagonal Li₂Sb. nih.gov As lithiation continues, this intermediate phase further transforms into the fully lithiated cubic Li₃Sb phase. nih.gov

In contrast, the de-alloying process during delithiation (charge) follows a different pathway. The cubic Li₃Sb phase is directly converted back into rhombohedral antimony without the formation of the intermediate Li₂Sb phase. nih.gov This asymmetric reaction mechanism is a key characteristic of the Li-Sb system. nih.gov In some systems, the initial discharge can involve the irreversible decomposition of a precursor material to form the Li₃Sb alloy. nih.gov

The thermodynamics and kinetics of the phase transitions during lithiation significantly influence the electrode's performance. The reaction pathway followed during lithium insertion into antimony differs from the one during lithium extraction. atamanchemicals.com Research indicates that the Li₃Sb phase is capable of tolerating a high concentration of lithium vacancies, which has implications for the material's structural stability and electrochemical behavior. atamanchemicals.com

Multistage Phase Transformations during Lithiation/Delithiation (e.g., Sb → Li₂Sb → Li₃Sb)

Solid Electrolyte Interphase (SEI) Formation and Stabilization Mechanisms

A stable Solid Electrolyte Interphase (SEI) is crucial for the long-term performance and cyclability of antimony anodes. atamanchemicals.comnih.gov The SEI is a passivation layer formed on the electrode surface from the decomposition products of the electrolyte during the initial charging cycles. atamanchemicals.comnih.gov While its formation involves irreversible reactions, an ideal SEI is electronically insulating yet ionically conductive, preventing continuous electrolyte decomposition while allowing lithium ions to pass through. atamanchemicals.com The composition, stability, and morphology of the SEI are highly dependent on the electrolyte formulation, including the solvents, salts, and especially the additives used. nih.gov

For instance, lithium nitrate (B79036) (LiNO₃) has been shown to modify the Li⁺ solvation structure in ether-based electrolytes. nih.govnih.gov It weakens the interaction between Li⁺ ions and the solvent molecules (e.g., DME), which promotes the desolvation process. nih.gov This additive can also keep the Li⁺-solvent-anion complex at a greater distance from the anode surface, mitigating electrolyte decomposition. nih.govnih.gov Furthermore, additives like LiNO₃ can be reduced during the initial cycles to form a robust, inorganic-rich SEI layer containing components such as Lithium Fluoride (LiF) and Lithium Nitride (Li₃N). nih.gov Other additives, such as fluoroethylene carbonate (FEC) and lithium difluoro(oxalato)borate (LiDFOB), are also recognized as essential for stabilizing the interface of Sb anodes. nih.govnih.gov

Below is an interactive table summarizing the roles of various electrolyte additives.

AdditiveChemical FormulaElectrolyte SystemPrimary Role(s)
Lithium NitrateLiNO₃LiFSI in DOL/DMEModifies Li⁺ solvation structure, mitigates electrolyte decomposition, forms inorganic-rich SEI. nih.govnih.gov
Fluoroethylene CarbonateC₃H₃FO₃VariousForms a stable and healing SEI layer. nih.govatamanchemicals.com
Lithium Difluoro(oxalato)borateC₂BF₂LiO₄LiFSI in DME/HFEStabilizes the SEI and influences electrolyte solvation structure. nih.govnih.gov
Triethyl Phosphate (B84403)C₆H₁₅O₄PTEP-based non-flammable electrolytesActs as a solvent that influences the interfacial model through dipole-dipole interactions. thermofisher.com

Table 1: Summary of key electrolyte additives and their functions in stabilizing antimony anodes.

The surface chemistry of the antimony electrode, largely dictated by the composition of the SEI, is a critical factor for achieving long cycle life. uni.lu A well-designed SEI, often comprising both organic and inorganic components in a layered structure, effectively passivates the electrode. atamanchemicals.com This prevents the large volume changes during the alloying/dealloying process from causing continuous pulverization of the electrode and exposing fresh antimony surfaces to the electrolyte, which would otherwise lead to sustained electrolyte consumption and rapid capacity fade. nih.govnih.gov

Role of Electrolyte Additives in Interfacial Chemistry

Ion Diffusion Pathways and Kinetics within Lithium Antimonide Structures

The rate at which an antimony anode can be charged and discharged is fundamentally limited by the kinetics of lithium-ion diffusion within its structure. nih.gov Engineering the electrode architecture at the nanoscale is a primary strategy to improve these kinetics. nih.gov One-dimensional structures like nanotubes and two-dimensional materials like nanosheets effectively shorten the diffusion pathways for lithium ions. nih.gov For example, 2D few-layer antimonene nanosheets have been shown to have a very small calculated diffusion barrier of just 0.14 eV, facilitating rapid sodium-ion transport, a principle that also applies to lithium ions. nih.gov

Anisotropic Ion Transport in Layered Antimonides

The crystal structure of layered antimonides, similar to other layered materials used in batteries like graphite (B72142) and transition metal oxides, results in anisotropic, or directionally dependent, transport of lithium ions. mdpi.com This phenomenon is rooted in the material's atomic arrangement, which consists of distinct layers. Ion diffusion within these layers is typically much faster than diffusion that occurs across the layers. mdpi.comnih.gov The crystal structure of materials like layered oxides consists of sheets with the intercalated ions, such as lithium, located between them, leading to these strongly anisotropic properties on the single-crystalline level. mdpi.com

Influence of Nanostructuring on Lithium Ion Diffusion

Nanostructuring, or the engineering of materials at the nanoscale, has emerged as a highly effective strategy to enhance the performance of battery electrodes, including those made from this compound. A primary benefit of this approach is the significant improvement in lithium-ion diffusion kinetics. nanographenex.com

The time required for a lithium ion to diffuse through a particle is directly proportional to the square of the diffusion distance. wpmucdn.com By reducing the particle size from the microscale to the nanoscale, the diffusion path for lithium ions is drastically shortened. nanographenex.comwpmucdn.com This reduction can decrease the diffusion time by orders of magnitude, enabling much faster charging and discharging capabilities. wpmucdn.com For instance, reducing a particle's dimension tenfold can shorten the required diffusion time by a factor of about 100. wpmucdn.com

Specific research into nanostructured antimony has yielded promising results.

Net-like Nanochains: Antimony is often used to create net-like nano chain structures. This morphology provides efficient pathways for both lithium ions and electrons to move, reducing charging times. nanographenex.com

Porous Nanostructures: Nanostructured porous antimony materials are particularly effective at improving the kinetics of the material. The porous architecture accelerates ion transport, which enhances both the cyclic and rate capabilities of the electrode. mdpi.com

Nanoparticle Composites: Fabricating composite fibers where antimony nanoparticles are uniformly dispersed within a carbon matrix has been shown to improve the charge transfer rate and Li-ion diffusion ability. researchgate.net The carbon matrix acts as a buffer for the volume changes that occur during lithiation and delithiation, while the nanoparticle form of the antimony ensures efficient diffusion. researchgate.net

Nanofiber Architectures: One-dimensional porous micro- or nanomorphologies, such as nanofibers, are beneficial for lithium-ion diffusion. acs.org This unique architecture, combined with doping, can expand the lattice of the layered phase and further increase the lithium-ion diffusion coefficient. acs.org

These nanostructuring approaches mitigate the common challenges associated with antimony anodes, such as the mechanical stress from volume expansion, and significantly boost their kinetic performance by providing shorter and more efficient pathways for lithium ions. mdpi.comnanographenex.com

Computational Modeling and Theoretical Prediction for Lithium Antimonide Systems

Density Functional Theory (DFT) for Lithium Adsorption and Storage Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of lithium antimonide, DFT calculations are crucial for understanding the fundamental interactions between lithium ions and antimony, which govern the material's storage capacity, voltage profiles, and structural stability.

Researchers have employed DFT to study the adsorption of lithium on antimonene, the two-dimensional (2D) allotrope of antimony. These studies reveal that the adsorption of lithium on both single-layer and double-layer antimonene is energetically favorable. For single-layer antimonene (SL-Sb), the optimal adsorption site for a lithium atom is the valley (V) site, with a significant adsorption energy of 1.91 eV. mdpi.comresearchgate.net This strong adsorption is indicative of a stable interaction. As more lithium atoms are adsorbed, the crystal structure of the antimonene undergoes significant changes, eventually forming an alloy. mdpi.comresearchgate.net

For double-layer antimonene (DL-Sb), the preferred adsorption site for lithium is within the interlayer, with an even higher adsorption energy of 2.71 eV. mdpi.comresearchgate.net This suggests that double-layer antimonene could offer higher storage capacity and stability. The diffusion barrier for lithium atoms on the surface of single-layer antimonene is calculated to be as low as 0.22 eV, which is beneficial for rapid charging and discharging processes. mdpi.comresearchgate.net

DFT calculations have also been used to determine the theoretical specific capacity of antimonene. For a fully lithiated configuration (LiSb), the theoretical capacity is 208 mAh g⁻¹. frontiersin.org The calculations also show a significant charge transfer from lithium to the antimony host, confirming the formation of a Li-Sb alloy during lithiation. frontiersin.org

Table 1: DFT Calculated Properties of Lithium Adsorption on Antimonene

System Optimal Adsorption Site Adsorption Energy (eV) Diffusion Barrier (eV)
Single-Layer Antimonene (SL-Sb) Valley (V) site 1.91 mdpi.comresearchgate.net 0.22 mdpi.comresearchgate.net
Double-Layer Antimonene (DL-Sb) Interlayer (V2) site 2.71 mdpi.comresearchgate.net 0.25 mdpi.comresearchgate.net

Molecular Dynamics Simulations of Ion Transport and Structural Changes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations are instrumental in understanding dynamic processes such as ion diffusion and structural transformations within battery materials, which are difficult to observe directly through experiments.

In the context of this compound, MD simulations, particularly those based on ab initio data (AIMD), can elucidate the mechanisms of lithium ion transport and the significant structural changes that occur during the alloying and de-alloying processes. The transformation of antimony into the superionic conductive Li₃Sb alloy during cycling is a key factor in its electrochemical performance, and simulations can help to understand how this phase facilitates rapid lithium ion transport. researchgate.net

While specific large-scale MD studies on this compound are emerging, the methodology has been widely applied to other electrode and electrolyte materials, providing a framework for understanding Li-Sb systems. For instance, MD simulations can be used to calculate key transport properties like the diffusion coefficient of lithium ions. core.ac.ukarxiv.org By tracking the mean square displacement (MSD) of lithium ions over time, their mobility within the Li-Sb alloy structure can be quantified at different states of charge and temperatures. arxiv.orgresearchgate.net

Furthermore, MD simulations can reveal the structural evolution of the material. Antimony undergoes a significant volume expansion upon full lithiation to Li₃Sb, which can lead to mechanical stress and fracture. nih.gov MD simulations can model this expansion and the resulting strain at the atomic level, providing insights into the mechanical stability and potential failure mechanisms of the electrode. nih.gov The simulations can also be used to study the solvation structure of lithium ions in electrolyte systems interacting with the antimony electrode surface, which plays a critical role in the formation of the solid electrolyte interphase (SEI). researchgate.netresearchgate.net

Ab Initio Calculations of Potential Energy Surfaces and Spectroscopic Properties

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, are used to compute the potential energy surface (PES) of a system. The PES describes the energy of a molecule or system as a function of the positions of its atoms. From the PES, various spectroscopic properties can be derived, providing a theoretical fingerprint of the material.

For the lithium-antimony system, ab initio calculations have been performed to understand the stability and electronic properties of different Li-Sb phases. By calculating the formation energies of various stoichiometries, a convex hull can be constructed to identify the thermodynamically stable and metastable phases. acs.org Such studies have confirmed the stability of the experimentally known Li₂Sb and Li₃Sb phases and predicted other metastable structures that could form during the non-equilibrium conditions of battery cycling. acs.org

High-level ab initio calculations have also been used to investigate the electronic states and spectroscopic constants of the diatomic this compound cation (LiSb⁺). researchgate.net In this work, potential energy curves for various electronic states were computed, providing insights into the bonding and electronic transitions within this fundamental unit of the Li-Sb system. researchgate.net

The general methodology for these calculations involves several steps:

High-level ab initio energy calculations: The energy of the system is calculated for a large number of different atomic arrangements using highly accurate methods like Multi-Reference Configuration Interaction (MRCI) or Coupled Cluster (CC). mdpi.comnih.gov

Fitting the Potential Energy Surface: The calculated energy points are then fitted to an analytical function to create a continuous and smooth PES. mdpi.com

Calculating Spectroscopic and Vibrational Properties: Using the analytical PES, it is possible to calculate vibrational energy levels and other spectroscopic constants, which can then be compared with experimental data from techniques like infrared or Raman spectroscopy. nih.govnih.gov

These theoretical spectroscopic properties can aid in the experimental identification and characterization of intermediate phases that form during the lithiation and delithiation of antimony anodes.

Multiscale Modeling Approaches for Coupled Electrochemical-Mechanical Performance

Antimony-based anodes exhibit very high theoretical capacities but suffer from enormous volume changes during lithiation (up to 200%), leading to mechanical degradation and rapid capacity fading. nih.gov Understanding and mitigating these coupled electrochemical-mechanical phenomena requires multiscale modeling approaches that bridge the gap from atomic-level processes to the macroscopic behavior of the battery cell.

A multiscale modeling framework typically integrates several computational techniques, each suited for a different length and time scale:

Atomic Scale (Angstroms): DFT and ab initio calculations provide fundamental parameters like elastic properties, diffusion barriers, and the intrinsic stress-strain relationship of the Li-Sb alloys. nih.gov

Microscale (Nanometers to Micrometers): These atomic-scale properties are then used as inputs for higher-level models, such as phase-field or finite element analysis (FEA). These models can simulate the evolution of the electrode microstructure, including the nucleation and growth of different Li-Sb phases, the development of stress and strain within individual particles, and the initiation and propagation of cracks. polito.iticp.ac.ru

Theoretical simulations have been used to compare the mechanical properties of Li-Sb alloys with Na-Sb alloys, revealing that the weaker atomic interactions in the sodiated phases lead to mitigated mechanical stress and better structural stability. nih.gov This highlights the power of modeling in explaining performance differences between battery chemistries. By using tools like COMSOL Multiphysics, researchers can simulate how the transformation of Sb into Li₃Sb affects ion transport and stress distribution within the electrode. researchgate.net

These multiscale models are crucial for designing electrode architectures that can better accommodate the large volume changes, for example, by creating nanocomposites with buffer materials or by designing porous structures that provide space for expansion. mdpi.com Ultimately, the goal of these modeling efforts is to guide the development of antimony-based anodes with both high capacity and long cycle life.

Advanced Material Design and Composite Architectures Incorporating Lithium Antimonide

Lithium Antimonide in Carbonaceous Composites for Enhanced Performance

The combination of this compound with various forms of carbon has proven to be a highly effective strategy for improving electrochemical performance. Carbonaceous matrices serve multiple crucial functions: they enhance electrical conductivity, act as a buffer to mitigate the large volume expansion of antimony upon alloying with lithium, and help maintain the structural integrity of the electrode over repeated cycles. researchgate.netmdpi.com

Integration with Graphene and Other Carbon Matrices

Graphene, with its exceptional electrical conductivity and mechanical flexibility, is a prime candidate for creating high-performance this compound composites. Theoretical studies have shown that graphene/antimonene (G/Sb) heterostructures can significantly reduce volume expansion to as low as 1%, a stark contrast to the 15% expansion in monolayer antimonene. mdpi.com This is attributed to the strong interfacial bonding and the ability of graphene to constrain the antimony layers. The reduced volume change and lower diffusion barrier for lithium ions in these heterostructures point towards their potential for high-cycle capability and fast-charging anodes. mdpi.com

Beyond graphene, other carbon matrices are also utilized. For instance, antimony/carbon (Sb/C) composite fibers, with antimony nanoparticles uniformly dispersed within a carbon matrix, have been fabricated. researchgate.net The carbon matrix in these fibers effectively buffers the volume changes during lithiation and delithiation, thereby improving cycling stability. researchgate.net Research has shown that an optimal balance between antimony and carbon content is crucial; one study found that a composite with approximately 50.1 wt% carbon achieved a reversible capacity of 315.9 mAh g⁻¹ after 100 cycles. researchgate.net Similarly, composites of antimony with amorphous carbon and graphite (B72142) have demonstrated enhanced cyclability and high-rate capability. oaepublish.com

Composite MaterialKey FeaturesReported PerformanceReference
Graphene/Antimonene (G/Sb) HeterostructuresTheoretically low volume expansion (~1%); Lower Li-ion diffusion barrier.Promising for high-cycle capability and fast-charging. mdpi.com
Antimony/Carbon (Sb/C) Composite FibersSb nanoparticles in carbon matrix; Carbon acts as a volume buffer.Reversible capacity of 315.9 mAh g⁻¹ after 100 cycles (with ~50.1 wt% C). researchgate.net
Sb/Carbon/Graphite CompositeNanosized Sb in amorphous carbon and graphite.High capacity with very good cyclic performance. oaepublish.com
Sb₂S₃ Nanorods Wrapped in GrapheneGraphene acts as a nucleation center and structural buffer.Reversible specific capacity of ~910 mAh g⁻¹ at 100 mA g⁻¹. mdpi.com

Hierarchical Micro-/Nanohybrid Antimony/Carbon Structures

A sophisticated approach to composite design involves the creation of hierarchical micro-/nanohybrid structures. These architectures combine the advantages of both micrometer- and nanometer-scale features. nsf.gov A common strategy involves embedding antimony nanoparticles within a larger, micrometer-sized carbon matrix. nsf.govnih.gov This design provides short diffusion paths for lithium ions within the nanoparticles while the micro-sized carbon matrix ensures good electrical contact and structural stability.

One scalable synthesis method involves dissolving an antimony precursor in a resin monomer solution, which is then polymerized and calcined. nsf.gov This process results in the in-situ formation of antimony nanoparticles homogeneously embedded within a carbon matrix. nsf.gov Such Sb/C micro-/nanohybrids have shown significantly improved cyclic and rate performance compared to pure carbon anodes. For example, one study reported that their Sb/C hybrid could deliver average capacities of 556, 489, 398, and 305 mAh g⁻¹ at current densities of 66, 132, 330, and 660 mA g⁻¹, respectively. nsf.gov Another report highlighted a reversible capacity of 362 mAh g⁻¹ after 300 cycles at 66 mA g⁻¹. nih.gov

These hierarchical structures effectively address the pulverization issue common in alloy anodes by providing internal voids and a robust conductive network that can accommodate the volume changes of the antimony nanoparticles. nsf.govnih.gov

Ternary and Multicomponent this compound Alloys

Introducing a third or even fourth element into the Li-Sb system creates ternary and multicomponent alloys with potentially superior properties compared to the binary Li₃Sb. These additional elements can modify the crystal structure, influence the reaction pathway during lithiation, and act as an inactive or less active matrix to buffer volume changes, thereby enhancing cycling stability.

Research on Li-M-Sb Systems (e.g., Li-Sc-Sb, Li-Ag-Sb, Li-Cu-Sb)

The investigation of Li-M-Sb ternary systems is an active area of research for developing new anode materials.

Li-Cu-Sb System : The Li-Cu-Sb system is one of the more extensively studied ternary systems. The intermetallic compound Cu₂Sb is a known promising anode material. researchgate.netcapes.gov.br During lithiation, it undergoes a multi-step reaction, forming intermediate ternary phases like LiCuSb and Li₂CuSb before the final formation of Li₃Sb and the extrusion of an inactive copper matrix. researchgate.netresearchgate.net This copper matrix is crucial as it helps to maintain the structural integrity of the electrode, mitigating the mechanical stress from the ~200% volume change between pure Sb and Li₃Sb. chemrxiv.org The formation of these intermediate ternary phases with Heusler-type structures is believed to contribute to the good cycling performance and reversibility of Cu₂Sb anodes. researchgate.netcapes.gov.br Studies on the Li-Cu-Sb phase diagram have been conducted to better understand the reaction mechanisms during charging and discharging. researchgate.netcapes.gov.br

Li-Ag-Sb System : Silver antimonide (Ag₃Sb) has also been explored as an anode material where both Ag and Sb are electrochemically active towards lithium. researchgate.net The reaction with lithium proceeds in distinct stages: first, a displacement reaction where lithium replaces silver to form Li₂AgSb and subsequently Li₃Sb, and second, the alloying of the extruded silver with lithium at lower voltages. researchgate.net By carefully controlling the voltage window to limit the formation of Li-Ag phases, the rate of capacity fade can be significantly reduced. researchgate.net

Li-Sb-Bi System : The Li-Sb-Bi system is of interest because both Sb and Bi can alloy with three equivalents of lithium, and their respective lithiated forms (Li₃Sb and Li₃Bi) share the same cubic crystal structure. whut.edu.cn Studies on Li₃(SbₓBi₁₋ₓ) ternary alloys have shown that while they form a cubic structure, there can be a tendency for phase segregation. whut.edu.cn Nonetheless, these ternary alloys exhibit low activation energies for lithium ion diffusion, suggesting they could have a high rate capability as anode materials. whut.edu.cn

While specific research on the Li-Sc-Sb system is less documented in readily available literature, the principles of using a third element to stabilize the structure and improve electrochemical properties are broadly applicable.

Investigation of Related Intermetallic Compound Interactions (e.g., SnSb, InSb, Mg₂Sn)

The performance of this compound can be enhanced by forming composites with other intermetallic compounds. The second intermetallic can act as a buffer matrix, an active material with a different reaction potential, or both.

SnSb : The SnSb alloy is a well-studied anode material where both tin and antimony are active towards lithium. researchgate.netfudan.edu.cn Since the lithiation of Sn and Sb occurs at different potentials, the unreacted phase can act as a buffer to accommodate the volume expansion of the reacting phase. mdpi.com This gradual lithium insertion mechanism helps to improve the mechanical stability of the electrode compared to pure Sn or Sb. mdpi.com The ductile Sn phase can also help accommodate the volume variations of the Li-Sb alloying reaction. researchgate.net Investigations into the ternary Li-Sb-Sn system have shown that the SbSn phase can dissolve up to 15 at.% of lithium without changing its crystal structure, after which Li₃Sb forms. fudan.edu.cn

InSb : The intermetallic compound InSb also serves as a high-performance anode material. researchgate.net Similar to other alloy anodes, forming nanoscale InSb particles and compositing them with carbon can effectively alleviate the stress from volume changes and improve electronic conductivity. researchgate.net The electrochemical reaction mechanism involves the formation of various Li-In and Li-Sb alloy phases. researchgate.net

Mg₂Sn : The intermetallic Mg₂Sn has been investigated as an anode material and as a component in composite anodes. While it reacts with lithium, its interaction can be used to create nanostructured anodes. For example, the dealloying of Mg from bulk Mg₂Sn can create nanostructured Sn anodes with high performance. researchgate.net In a composite with Li₃Sb, Mg₂Sn could potentially act as a mechanical buffer. Research has shown that Mg₂Sn anodes can exhibit good capacity retention when cycled within specific voltage windows that minimize the formation of metallic Mg and Sn. acs.org

Interacting CompoundRole/Interaction Mechanism with Li-Sb SystemKey Research FindingReference
SnSbBoth Sn and Sb are active. The inactive phase acts as a buffer for volume expansion.Gradual lithiation at different potentials improves mechanical stability over pure Sn or Sb. researchgate.netmdpi.com
InSbBoth In and Sb are active. Carbon coating enhances stability.InSb-C composites show high reversible capacity (878 mAh·g⁻¹ at 100 mA·g⁻¹). researchgate.net
Mg₂SnCan act as a precursor for nanostructured Sn anodes or as a buffer.Good capacity retention is possible when cycling is limited to specific voltage ranges. acs.org
Cu₂SbForms an inactive Cu matrix upon lithiation to buffer volume changes.Intermediate ternary Li-Cu-Sb phases contribute to good cycling stability. researchgate.netcapes.gov.br
Ag₃SbBoth Ag and Sb are active; forms an Ag matrix.Controlling the voltage window to limit Li-Ag alloy formation improves cyclability. researchgate.net

Strategies for Accommodating Volume Expansion in Antimonide Electrodes

The significant volume expansion (around 135%) that antimony undergoes upon full lithiation to Li₃Sb is a primary cause of electrode degradation, leading to pulverization, loss of electrical contact, and rapid capacity fading. mdpi.comresearchgate.net Consequently, a major focus of research is the development of strategies to accommodate these volumetric changes.

Several effective approaches have been developed:

Nanostructuring : Reducing the particle size of antimony to the nanoscale is a fundamental strategy. Nanoparticles, nanorods, and nanosheets have a higher surface-area-to-volume ratio, which can better withstand the strain of lithiation without fracturing. mdpi.comresearchgate.net Nanostructures also shorten the diffusion path for lithium ions, improving rate capability. mdpi.com

Composite Formation with Inactive/Buffering Matrices : As discussed previously, embedding antimony in a matrix material is a highly effective strategy.

Carbonaceous Materials : Carbon matrices, whether in the form of amorphous carbon coatings, graphene sheets, or carbon nanofibers, provide a flexible and conductive scaffold that holds the antimony particles together and buffers volume changes. researchgate.netmdpi.com

Inactive Metals : Alloying antimony with an inactive metal, such as copper in Cu₂Sb, results in the in-situ formation of a ductile metallic matrix (Cu) during lithiation. chemrxiv.org This matrix provides electronic conductivity and mechanically confines the active Li₃Sb phase.

Hierarchical and Core-Shell Structures : Designing complex architectures like core-shell or yolk-shell structures provides built-in void space to manage volume expansion. A yolk-shell structure, for instance, features a core of active material (antimony) contained within a larger, hollow shell (often carbon). The void between the yolk and shell allows the antimony to expand and contract freely without compromising the structural integrity of the outer shell.

Alloy Engineering : Creating binary or ternary alloys, such as SnSb, can mitigate volume expansion. The different reaction potentials of the constituent metals mean that one can act as a temporary structural buffer while the other reacts with lithium, distributing the strain over a wider voltage window. mdpi.com

The combination of these strategies, for instance, creating hierarchical porous composites of antimony nanoparticles and graphene, represents the forefront of efforts to develop durable, high-capacity antimonide anodes.

Nanostructural Design to Mitigate Strain

A key strategy to enhance the durability of antimony-based anodes is the engineering of their micro- and nanostructures. researchgate.net By reducing the material's dimensions to the nanoscale, the strain induced by the approximate 135% volume expansion during the formation of Li₃Sb can be more effectively managed. mdpi.com This approach aims to prevent the pulverization of the electrode and maintain its structural integrity over numerous cycles. oaepublish.com

Various nanostructural designs have been explored to accommodate these volumetric changes:

Nanoporous and Hollow Structures: Creating internal void spaces within the anode material is a highly effective method for accommodating volume expansion. researchgate.net Nanostructured porous materials help to reduce the strain that occurs during volumetric changes, maintaining the electrode's stability and improving the kinetics of the material. mdpi.com Hollow nanostructures, which have an interior space, can easily accommodate these changes. researchgate.net Research has shown that hollow and yolk-shell nanostructures provide an inner void that allows for the full expansion of antimony nanoparticles while preserving the structural integrity of the anode and the stability of the solid electrolyte interphase (SEI) on the outer surface. researchgate.net

Two-Dimensional (2D) Structures: Architectures like nanosheets and layered structures are designed to offer high electrical conductivity and increased energy density. researchgate.netmdpi.com The interlayer spacing in these structures not only improves lithium-ion storage but also facilitates rapid ion transport. mdpi.com For instance, theoretical investigations into graphene/antimonene (G/Sb) heterostructures have shown a significantly reduced volume expansion of just 1%, compared to 15% for monolayer antimonene and 135% for bulk antimony. mdpi.com

One-Dimensional (1D) Structures: Nanorods and nanotubes are another common morphology used to manage volume changes, a technique also applied to other high-capacity anodes like silicon. researchgate.net These structures allow for the easy percolation of electrolytes and electrons. researchgate.net

Active/Inactive Composites: Incorporating antimony into an active or inactive matrix is another effective strategy. The matrix acts as a buffer to absorb the stress from volume changes and prevent the aggregation of antimony nanoparticles. rsc.org For example, a NbSb₂ alloy anode, where niobium (Nb) serves as an inactive buffer substrate for the active antimony, has demonstrated enhanced performance due to the release of stress and decreased volume variation. rsc.org Similarly, composites with carbon-based nanostructures, such as carbon nanotubes (CNTs), can improve mechanical and electrical connectivity. oaepublish.com

These nano-engineering approaches are crucial for designing high-performance electrode materials that can overcome the mechanical challenges associated with alloying anodes. mdpi.com

In Situ Formation of Voids and Protective Layers

Beyond pre-synthesized nanostructures, recent research has focused on materials that can dynamically and favorably alter their structure during electrochemical cycling. This includes the in situ formation of both voids and protective surface layers.

In Situ Void Formation: A remarkable phenomenon observed in some antimony anodes is the spontaneous formation of voids during the initial delithiation process. researchgate.net Studies using in situ transmission electron microscopy have revealed that antimony nanocrystals of a particular size (around 15 nm) can form uniform voids upon the removal of lithium. mdpi.comresearchgate.net This behavior is attributed to a resilient native antimony oxide layer on the nanoparticles' surface. researchgate.net During the first lithiation, the nanoparticle expands, and upon delithiation, the rigid oxide shell mechanically prevents the antimony from shrinking back to its original state, thus creating a permanent void. researchgate.netresearchgate.net This newly formed hollow space then reversibly accommodates the volume changes in subsequent cycles, functioning like an intentionally synthesized hollow nanostructure. mdpi.comresearchgate.net This self-healing mechanism offers a simple and effective way to enhance the cycling stability of antimony anodes. researchgate.net

In Situ Protective Layers: The formation of a stable protective layer, or solid electrolyte interphase (SEI), is critical for all battery anodes, but especially for those like antimony that undergo large volume changes. oaepublish.com An unstable SEI can repeatedly fracture and reform, leading to continuous electrolyte consumption and poor cycle life. oaepublish.com Advanced strategies involve the in situ formation of robust, multifunctional protective layers.

Data Summary of Nanostructural Approaches

StrategyKey FeatureMechanism for Strain MitigationAssociated Benefit(s)Reference(s)
Nanoporous/Hollow Structures Internal void spacesProvides physical room to accommodate volume expansion.Maintains electrode stability, improves kinetics, preserves structural integrity. mdpi.com, oaepublish.com, researchgate.net, researchgate.net
2D Structures (e.g., G/Sb) Layered heterostructuresSignificantly constrains volume expansion (e.g., to ~1%).High conductivity, increased energy density, fast ion transport. mdpi.com, researchgate.net
Active/Inactive Composites Sb embedded in a matrix (e.g., Nb, C).The matrix acts as a mechanical buffer, absorbing stress.Prevents particle pulverization and aggregation, improves conductivity. oaepublish.com, rsc.org
In Situ Void Formation Spontaneous void creation via native oxide shell.A permanent void is formed after the first cycle to accommodate subsequent expansion.Self-healing mechanism, enhanced cycling stability without complex synthesis. mdpi.com, researchgate.net, researchgate.net

Advanced Characterization Techniques in Lithium Antimonide Research

Synchrotron X-ray Techniques for Structural Analysis

Synchrotron X-ray sources offer high brilliance and flux, enabling detailed structural analysis that is often not possible with conventional laboratory X-ray sources.

In-situ and Ex-situ X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining their structural properties. In the study of lithium antimonide, both in-situ and ex-situ XRD are employed to monitor structural changes.

In-situ XRD allows for real-time observation of phase transformations within an electrochemical cell as it is being charged and discharged. acs.org For instance, in-situ XRD studies on materials like Ni₃Sb₄O₆F₆ reveal the collapse of the original structure and amorphization upon lithium insertion. acs.org In related antimony-based systems, such as InSb and Cu₂Sb, in-situ XRD has been crucial in observing the extrusion of In or Cu and the subsequent formation of lithiated phases. mtu.eduosti.govosti.govdiva-portal.org This technique provides direct evidence of the reaction mechanisms, showing, for example, the reversible formation of Li₃Sb from antimony-containing precursors. whut.edu.cn

Ex-situ XRD involves analyzing the electrode material outside the electrochemical cell at different states of charge. This method is used to identify the crystalline phases present after a certain number of cycles. acs.org For example, ex-situ XRD has been used to confirm the formation of Li₃Sb in various transition metal antimonide electrodes. capes.gov.br It has also been instrumental in studying the gradual emergence of new crystalline phases, like NiSb, during extended cycling. acs.org Comparing the XRD patterns of pristine and cycled electrodes helps in understanding the long-term structural evolution and stability of the material.

Table 1: Comparison of In-situ and Ex-situ XRD Findings in Antimony-Based Electrodes
TechniqueAnalyte SystemKey Findings
In-situ XRD Ni₃Sb₄O₆F₆/LiInitial structure collapses and becomes amorphous upon Li insertion. acs.org
InSb/LiIn is extruded from the Sb lattice during lithiation. mtu.eduosti.gov
Cu₂Sb/LiLi insertion leads to Cu extrusion and formation of Li₂CuSb, and eventually Li₃Sb. osti.govdiva-portal.org
TiSb₂/LiUsed to revisit and characterize the reaction mechanism during lithiation/delithiation. researchgate.net
Ex-situ XRD Ni₃Sb₄O₆F₆/LiGradual growth of a nanocrystalline NiSb phase with continued cycling. acs.org
MnSb/LiSuccessive formation of LiMnSb and Li₃Sb during lithium insertion. capes.gov.br
Zn₄Sb₃/CFormation of LiZnSb, Li₃Sb, and LiZn during cycling. researchgate.net
Li₂Fe₃SbO₈Retention of the original structure during cycling, indicating structural stability. cam.ac.uk

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of a specific element within a material. researchgate.netmdpi.com It is particularly useful for studying materials that may be amorphous or have low long-range order, which is often the case for electrode materials during electrochemical cycling. osti.govmdpi.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination chemistry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region gives details about the bond distances and coordination numbers of neighboring atoms. mdpi.commdpi.com In studies of antimony-based electrodes, in-situ XAS can track changes in the local environment of Sb atoms as they react with lithium. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. researchgate.netnih.gov In the context of this compound, XPS is used to study the formation of Li-Sb alloys on the surface. researchgate.netnih.govdntb.gov.ua By analyzing the core-level spectra of Sb 3d and Li 1s, researchers can confirm the charge transfer from lithium to antimony, a key indicator of alloy formation. researchgate.netnih.gov These studies have helped to estimate the chemical composition of the formed alloy as Li₃Sb. researchgate.netnih.govresearchgate.net XPS is also crucial for investigating the solid electrolyte interphase (SEI) layer that forms on the electrode surface.

Table 2: Key Findings from XAS and XPS Studies of this compound
TechniqueFocusKey Findings
XAS Local StructureProvides detailed information on phase transformations of materials like InSb induced by electrochemical insertion of Li. researchgate.net
Reaction MechanismHelps to explain the mechanisms associated with the formation of chemical species during reactions. researchgate.net
XPS Surface Alloy FormationConfirms charge transfer from Li to Sb, indicating alloy formation. researchgate.netnih.gov
Chemical CompositionEstimates the stoichiometry of the surface alloy, often found to be Li₃Sb. researchgate.netnih.govdntb.gov.ua
Electronic StructureValence band XPS suggests strong covalent bonding between Li and Sb. researchgate.netnih.gov
Surface SensitivityAnalysis at different take-off angles enhances surface sensitivity, distinguishing surface phases from the bulk material. researchgate.net

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a technique that provides information about the local atomic structure, regardless of whether the material is crystalline or amorphous. It is derived from X-ray or neutron diffraction data and provides a histogram of atom-atom distances. This makes it particularly valuable for studying the short-range order in nanostructured or disordered materials, such as those that form during the electrochemical cycling of this compound electrodes. PDF analysis can reveal details about bond lengths and coordination environments that are not accessible through conventional diffraction methods, especially for amorphous intermediates.

Electron Microscopy Techniques

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution.

Transmission Electron Microscopy (TEM) for Microstructural Evolution

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. ethz.ch In this compound research, TEM is used to observe the microstructural changes that occur during lithiation and delithiation. researchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice, providing direct evidence of phase transformations and the formation of nanodomains. researchgate.net For example, HRTEM has been used to identify nanosized Sb particles within a carbon matrix in composite electrodes. researchgate.net In-situ TEM allows for the direct observation of these processes in real-time within a miniaturized electrochemical cell, providing dynamic information about crack formation, pulverization, and the evolution of different phases. nih.gov Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to identify the crystal structure of very small regions of the sample. mdpi.com

Scanning Electron Microscopy (SEM) for Morphology Analysis

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a sensitive probe of the local atomic environment and is particularly useful for characterizing materials with complex structures or amorphous phases. acs.orgresearchgate.net In the study of this compound, ¹²¹Sb ssNMR is employed to investigate the local coordination and chemical environment of the antimony atoms. acs.org However, the large quadrupole moment of the ¹²¹Sb nucleus makes it highly sensitive to local asymmetries, often resulting in broad NMR signals that can be challenging to interpret. acs.orgresearchgate.net

Despite these challenges, ssNMR can provide unique information that is not accessible by diffraction techniques. For instance, ex-situ ssNMR studies on analogous sodium-ion battery systems have successfully identified and characterized previously unknown amorphous intermediate phases formed during electrochemical cycling. lancs.ac.ukosti.gov By applying similar methodologies to the lithium-antimony system, researchers can gain a more complete picture of the phase transformations, including the local structure of any amorphous or poorly crystalline intermediates. This information is crucial for understanding the reaction mechanism and the origins of electrochemical performance. researchgate.netosti.gov

Neutron Scattering Techniques for Bulk Structural Probes

Neutron scattering techniques are exceptionally well-suited for studying the bulk crystal structure of lithium-ion battery materials. iphy.ac.cnebsco.com Neutrons have a high sensitivity to light elements like lithium, which is a significant advantage over X-ray diffraction. nptel.ac.injinr.ru This allows for the precise determination of lithium atom positions and occupancies within the this compound crystal structure during electrochemical cycling. sumitomo-chem.co.jp

Neutron diffraction, a key neutron scattering technique, can be used in-situ or ex-situ to track the evolution of the bulk phase composition of a this compound electrode. jinr.ru As lithium is inserted into or extracted from the antimony host, neutron diffraction patterns will show the disappearance of peaks corresponding to one phase (e.g., Sb) and the appearance of new peaks corresponding to the lithiated phases (e.g., Li₂Sb and Li₃Sb). sumitomo-chem.co.jp This provides quantitative information on the phase fractions at different states of charge and can reveal details about structural changes, such as lattice parameter variations and strain evolution within the bulk of the material. iphy.ac.cnsumitomo-chem.co.jp This bulk structural information complements the nanoscale view provided by electron microscopy. ebsco.com

Operando and In-situ Electrochemical Characterization for Mechanistic Insights

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox reactions occurring at an electrode's surface. In the context of this compound, CV is instrumental in identifying the potentials at which the various alloying and de-alloying reactions between lithium and antimony take place. bohrium.com

A typical CV curve for an antimony-based electrode will show distinct current peaks corresponding to specific electrochemical processes. researchgate.net For instance, the cathodic scan (discharging) will exhibit peaks related to the formation of Li₂Sb and subsequently Li₃Sb. researchgate.net The anodic scan (charging) will show the corresponding peaks for the reverse de-alloying processes. researchgate.net The positions and shapes of these peaks provide information about the thermodynamics and kinetics of the reactions. Overlapping or broad peaks can indicate complex, multi-step reactions or the presence of amorphous phases. By analyzing the CV curves from successive cycles, the reversibility of these reactions can be assessed; stable and overlapping curves suggest good electrochemical reversibility. mdpi.comrsc.org

The following table summarizes typical peak potentials observed in the cyclic voltammetry of antimony-based anodes:

ProcessReactionApproximate Potential (V vs. Li/Li⁺)
Cathodic Scan (Lithiation) Sb → Li₂Sb~0.8 V
Li₂Sb → Li₃Sb~0.77 V
Anodic Scan (De-lithiation) Li₃Sb → Li₂Sb → Sb~1.2 V

Note: The exact peak potentials can vary depending on factors such as the scan rate, electrode morphology, and electrolyte composition. researchgate.net

Galvanostatic cycling, where the battery is charged and discharged at a constant current, is the primary method for evaluating the practical performance of a this compound electrode. rsc.orgrsc.org This technique provides key metrics such as specific capacity (mAh/g), coulombic efficiency, and cycling stability. researchgate.net

During the first discharge, a voltage plateau corresponding to the alloying reaction of lithium with antimony is observed. mdpi.com The length of this plateau determines the initial specific capacity. Subsequent charge and discharge cycles reveal the reversibility of the process. rsc.org A high and stable reversible capacity over many cycles indicates good electrochemical performance. rsc.org The difference between the charge and discharge voltage profiles, known as the voltage hysteresis, provides insight into the energy efficiency of the electrode. scispace.com

The table below presents representative data from galvanostatic cycling of an antimony-based anode, highlighting its performance metrics.

Cycle NumberDischarge Capacity (mAh/g)Charge Capacity (mAh/g)Coulombic Efficiency (%)
187569979.9
271069597.9
5050049899.6
10042442399.8

Data adapted from representative studies on antimony-based anodes. mdpi.com The initial capacity loss is often attributed to the formation of the solid electrolyte interphase (SEI). mdpi.commdpi.com

Emerging Research Directions and Future Perspectives for Lithium Antimonide

Beyond Conventional Lithium-Ion Anodes: Solid-State Battery Applications

While lithium antimonide has been recognized for its high theoretical capacity (660 mAh g⁻¹) in conventional lithium-ion batteries, its future is increasingly being shaped by its potential role in solid-state batteries. researchgate.net These next-generation batteries promise higher energy density and improved safety by replacing flammable liquid electrolytes with solid ion conductors. tum.deess-news.com

A significant breakthrough in this area comes from researchers at the Technical University of Munich (TUM), who have developed a novel material based on this compound with record-breaking lithium-ion conductivity. tum.demobilityportal.eu Their approach involves partially substituting lithium in the Li₃Sb compound with scandium. ess-news.commobilityportal.eubatteryindustry.net This substitution creates deliberate vacancies in the material's crystal lattice, which serve as pathways for lithium ions to move more easily and rapidly. tum.deess-news.com

The resulting scandium-doped this compound exhibits an ion conductivity more than 30% faster than any previously known material, setting a new world record. tum.deess-news.commobilityportal.eu This enhanced mobility could be a crucial step toward overcoming one of the main hurdles in solid-state battery development: achieving fast charging and discharging rates. The material also possesses the desirable properties of thermal stability and can be produced using established chemical manufacturing processes. tum.deess-news.combatteryindustry.net Researchers believe this principle of using elemental substitution to create vacancies could serve as a blueprint for designing other advanced ion conductors. tum.demobilityportal.eu The team has filed a patent for the development, signaling its potential for practical applications. tum.debatteryindustry.net

Material SystemKey InnovationReported Performance ImprovementAdditional Properties
Scandium-Doped this compoundPartial substitution of Li with Sc, creating crystal lattice vacancies. tum.deess-news.com>30% increase in Li-ion conductivity compared to previous record holders. tum.demobilityportal.euThermally stable; synthesizable via established chemical methods. ess-news.combatteryindustry.net

Exploration of Thermoelectric and Catalytic Properties in Advanced Systems

Beyond energy storage, the unique electronic properties of this compound make it a candidate for other advanced technological applications. ontosight.ai Li₃Sb is a semiconductor, a class of materials that forms the foundation of modern electronics and is crucial for applications in energy conversion. ontosight.ai

Research has specifically targeted the thermoelectric properties of Li₃Sb and related antimonide compounds. ontosight.airesearchgate.net Thermoelectric materials can directly convert waste heat into useful electrical energy and vice versa. Zintl antimonides, a class of compounds to which Li₃Sb belongs, are particularly promising for thermoelectric applications due to their complex crystal structures that can lead to low thermal conductivity—a key factor for high efficiency. mdpi.comprogrammaster.org Studies on various Zintl antimonides have shown they are amenable to doping to optimize their charge carrier concentration, which is essential for maximizing thermoelectric performance, often measured by the dimensionless figure of merit (zT). mdpi.com For example, related compounds like Li-substituted germanium antimony tellurides have exhibited high zT values, demonstrating the potential of incorporating lithium into antimonide-based thermoelectric systems. acs.org

The catalytic properties of antimony-containing materials are also under investigation. ontosight.airesearchgate.net While research on Li₃Sb as a catalyst is still nascent, related systems show significant promise. For instance, antimony oxides and antimonates like NiSb₂O₆ are known to possess catalytic capabilities. researchgate.net Furthermore, oxygen-doped antimony sulfide (B99878) nanosheets have been developed as a high-performance catalyst to facilitate chemical reactions in lithium-sulfur batteries. rsc.org In other areas, a novel catalyst system combining antimony(V) chloride and lithium perchlorate (B79767) has been shown to effectively promote Friedel-Crafts acylation, a fundamental reaction in organic chemistry. oup.com These findings suggest that the unique chemical nature of lithium-antimony systems could be harnessed for future catalytic applications.

Fundamental Investigations into Surface Reactivity and Degradation Mechanisms

A critical aspect of harnessing this compound's potential is understanding its inherent reactivity and the mechanisms by which it degrades. Li₃Sb is highly sensitive to its environment, a characteristic stemming from its high concentration of metallic lithium. ontosight.ai Like pure lithium, this compound reacts with air and moisture, tarnishing rapidly upon exposure. ontosight.aiwikipedia.org This necessitates careful handling and storage in an inert atmosphere to prevent surface degradation. ontosight.ai

When used as an anode in a battery, the primary degradation mechanism is linked to significant changes in volume during operation. The alloying reaction between antimony and lithium to form Li₃Sb is accompanied by a volume expansion of approximately 130%. researchgate.net This repeated expansion and contraction during charging and discharging cycles can cause the electrode material to pulverize. researchgate.net This mechanical breakdown leads to a loss of electrical contact between particles and a decline in the battery's capacity.

Sustainable Synthesis and Resource Recovery Strategies for Antimony-based Materials

The long-term viability of this compound and other antimony-based technologies depends on sustainable manufacturing and lifecycle management. The synthesis of Li₃Sb typically involves a direct high-temperature reaction between lithium metal and antimony metal. ontosight.ai To make this process truly sustainable, the sourcing of the raw materials, particularly antimony, is a key consideration.

Antimony is recognized as a critical raw material, with production heavily concentrated in a few regions. researchgate.netdiva-portal.org This has spurred significant research into recovering antimony from secondary sources, such as industrial process residues and end-of-life products. researchgate.net Hydrometallurgical processes are a primary focus for antimony recovery. diva-portal.orgmdpi.com These methods use aqueous solutions to leach antimony from waste materials.

Recent advancements have focused on developing more environmentally friendly leaching agents to replace harsh traditional chemicals. mdpi.com A particularly promising approach is the use of Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a liquid at a much lower temperature than their individual components. mdpi.commdpi.com Research has shown that a DES made from choline (B1196258) chloride and ethylene (B1197577) glycol can achieve nearly 100% antimony leaching from mining waste under optimized conditions. mdpi.com Other studies have explored various alkaline and acid leaching systems to selectively extract antimony from complex waste streams, such as those from copper and lead production. researchgate.netmdpi.com Turning recovered antimony waste into valuable resources, such as catalysts, is another avenue being explored to create a circular economy for the element. acs.org By integrating sustainably recovered antimony into the production chain, the environmental footprint of materials like this compound can be significantly reduced.

Recovery MethodLeaching Agent/SystemReported Recovery EfficiencySource Material
Hydrometallurgy (Green Chemistry)Deep Eutectic Solvent (Choline chloride + ethylene glycol + iodine oxidant)~100%Mining flotation waste mdpi.com
Alkaline Sulfide LeachingNa₂S and NaOH solution96.6%Refractory gold ore mdpi.com
Alkaline LeachingNaOH and S²⁻ ions83%Lead silicate (B1173343) slag mdpi.com

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Lithium Antimonide (Li₃Sb) crystals?

this compound synthesis typically involves solid-state reactions or electrodeposition. For high-purity crystals, use stoichiometric ratios of lithium and antimony in an inert atmosphere (e.g., argon) at elevated temperatures (~500–700°C) to minimize oxidation . Characterization requires X-ray diffraction (XRD) for crystal structure validation, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. For electrochemical applications, cyclic voltammetry (CV) and galvanostatic cycling assess lithium-ion storage capacity .

Q. How can researchers determine the electronic band structure of this compound experimentally and computationally?

Experimental determination involves angle-resolved photoemission spectroscopy (ARPES) to map valence bands and optical absorption spectroscopy to identify direct/indirect bandgaps. Computational approaches like density functional theory (DFT) with hybrid functionals (e.g., HSE06) improve accuracy in predicting band parameters. Cross-validate results with magnetotransport measurements (e.g., Hall effect) to estimate carrier effective masses .

Q. What are the key electrochemical properties of this compound in lithium-ion battery anodes, and how are they optimized?

this compound exhibits high theoretical capacity (~660 mAh/g) due to its alloying mechanism with lithium. Optimize performance by synthesizing nanostructured forms (e.g., nanowires, nanoparticles) to reduce lithium diffusion paths and mitigate volume expansion. Use copper antimonide nanowires (1/50,000th human hair width) to enhance surface area and ion storage . Electrochemical impedance spectroscopy (EIS) identifies charge-transfer resistance, guiding electrolyte/electrode interface improvements .

Advanced Research Questions

Q. How does mechanical deformation influence the topological insulating properties of this compound?

Apply uniaxial stress or strain to single-crystal this compound and measure magnetoresistance at low temperatures (4.2–50 K) under high magnetic fields (0–14 T). Observe Shubnikov-de Haas (SdH) oscillations to detect Berry phase shifts (β ≈ 0.5), indicative of topological surface states. Compare with undeformed samples to isolate deformation-induced changes in carrier mobility and Fermi surface topology .

Q. What computational strategies resolve contradictions in reported carrier mobility values for this compound?

Discrepancies arise from defects (e.g., antisite defects, vacancies) and impurity scattering. Use DFT with Green’s function methods (e.g., DFT+Σ) to model defect formation energies and their impact on mobility. Experimentally, combine temperature-dependent Hall effect measurements with positron annihilation spectroscopy to quantify defect types and concentrations .

Q. How can researchers model the alloying/dealloying mechanisms of this compound during battery cycling?

Employ operando XRD or transmission electron microscopy (TEM) to track phase transitions (e.g., Li₃Sb ↔ Sb) in real time. Pair with finite-element simulations to predict stress distribution during lithiation. For kinetic analysis, use the GITT (galvanostatic intermittent titration technique) to extract diffusion coefficients and identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability thresholds for this compound in phase-change memory applications?

Differences arise from synthesis methods (e.g., vapor-liquid-solid vs. electrodeposition) affecting defect density. Thermal stability is assessed via differential scanning calorimetry (DSC) under controlled atmospheres. For phase-change studies, use in situ TEM to observe crystallization temperatures and validate against DFT-predicted activation energies .

Q. How to reconcile conflicting data on the role of antimony vacancies in this compound’s electronic properties?

Antimony vacancies act as acceptor defects, but their contribution depends on synthesis conditions. Use deep-level transient spectroscopy (DLTS) to characterize trap states. Cross-reference with photoluminescence (PL) spectra to distinguish vacancy-related transitions from other defects. Theoretical models must account for temperature-dependent vacancy migration .

Methodological Tables

Table 1: Key Techniques for this compound Analysis

PropertyMethodKey ParametersReferences
Crystal StructureXRD, TEMLattice constants, phase purity
BandgapARPES, DFTDirect/indirect gap, spin-orbit coupling
Carrier MobilityHall effect, DFT+ΣDrude model, defect scattering rates
Electrochemical PerformanceCV, EIS, GITTCapacity retention, Li⁺ diffusion

Table 2: Common Defects in this compound

Defect TypeImpact on PropertiesDetection Method
Antisite (Li_Sb)Reduces conductivityEDS, DFT formation energy calculations
Sb VacanciesIncreases hole concentrationPL, DLTS
Grain BoundariesScatters carriers, lowers mobilityTEM, electron backscatter diffraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.